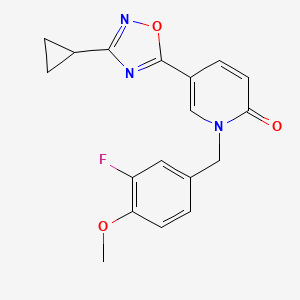

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one

Beschreibung

This compound features a pyridin-2(1H)-one core substituted at the 5-position with a 3-cyclopropyl-1,2,4-oxadiazole moiety and at the 1-position with a 3-fluoro-4-methoxybenzyl group. The compound is cataloged under multiple synonyms (e.g., KS-00003IDS, MolPort-019-927-500) and has applications in medicinal chemistry, particularly in kinase inhibition studies .

Eigenschaften

IUPAC Name |

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c1-24-15-6-2-11(8-14(15)19)9-22-10-13(5-7-16(22)23)18-20-17(21-25-18)12-3-4-12/h2,5-8,10,12H,3-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFERVFLIKCDRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridin-2-one structure. One common approach is the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst. The cyclopropyl-1,2,4-oxadiazol-5-yl group is often introduced through a cyclization reaction involving amidoximes and isatoic anhydrides

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a pyridine ring fused with an oxadiazole moiety, which is known for its biological activity. The presence of the cyclopropyl group contributes to its lipophilicity and potential for interacting with biological targets.

Molecular Formula: C17H19N3O3

Molecular Weight: 317.35 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. In vitro studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells, particularly glioblastoma cells . The mechanism involves DNA damage and the activation of apoptotic pathways, making it a candidate for further development in cancer therapies.

Anti-Diabetic Effects

Recent studies have explored the anti-diabetic potential of oxadiazole derivatives. In experiments using Drosophila melanogaster, certain compounds demonstrated significant reductions in glucose levels, suggesting possible applications in managing diabetes . The ability to modulate glucose metabolism indicates a promising area for future research.

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. synthesized several oxadiazole derivatives and evaluated their antimicrobial activities using the disc diffusion method. Among the synthesized compounds, those containing the oxadiazole moiety showed promising results against both gram-positive and gram-negative bacteria .

| Compound Name | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | Candida albicans | 12 |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers evaluated the cytotoxic effects of various oxadiazole derivatives on glioblastoma cell lines. Compounds were screened using cytotoxic assays, revealing significant apoptotic effects in treated cells .

| Compound Name | IC50 Value (µM) | Apoptosis Induction (%) |

|---|---|---|

| Compound D | 10 | 70 |

| Compound E | 15 | 65 |

| Compound F | 20 | 50 |

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Hypothesized Effects

Key Observations:

Oxadiazole Substituent Effects :

- The cyclopropyl group in the target compound reduces metabolic oxidation compared to aryl-substituted oxadiazoles (e.g., 4-methylphenyl or trifluoromethoxyphenyl), which may enhance in vivo half-life .

- Trifluoromethoxy () and methyl () groups on the oxadiazole modulate electronic properties, influencing binding to hydrophobic pockets in target proteins .

Unsubstituted pyridinone derivatives (e.g., 5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one) exhibit simpler pharmacokinetic profiles but lower target selectivity .

Synthetic Routes: The target compound and analogs (e.g., ) are synthesized via nucleophilic substitution reactions using K₂CO₃ in DMF, a standard method for benzylating pyridinones .

Research Findings and Hypotheses

- Metabolic Stability : Cyclopropyl-containing oxadiazoles (target compound) resist cytochrome P450-mediated degradation better than aryl-substituted analogs, as inferred from structural analogs in and .

- Binding Affinity : The 3-fluoro-4-methoxybenzyl group may engage in hydrogen bonding with kinase active sites, a feature absent in bromo- or methyl-substituted derivatives .

- Toxicity Profile : Compounds with trifluoromethoxy groups () may exhibit higher hepatotoxicity due to metabolic generation of reactive intermediates, whereas cyclopropyl derivatives are generally safer .

Biologische Aktivität

The compound 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 263.25 g/mol. The structural representation is as follows:

- SMILES: O=C1NC=C(C2=NC(C3CC3)=NO2)C=C1

- InChI Key: HOTJNZOTFHKUHD-UHFFFAOYSA-N

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrate inhibitory effects against various cancer cell lines, including human colon adenocarcinoma (HT29), human lung adenocarcinoma (A549), and breast cancer (MCF7) cells. The mechanism of action is believed to involve the inhibition of key enzymes such as histone deacetylases (HDACs) and topoisomerases .

Antimicrobial Activity

Compounds containing the oxadiazole moiety have also shown promising antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented, with evidence suggesting that they can inhibit the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related oxadiazole derivative in a series of in vitro assays. The compound exhibited an IC50 value ranging from 10 to 20 µM across multiple cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a lead structure for further development .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting strong antimicrobial potential. The study concluded that these compounds could serve as templates for new antibiotic agents .

Data Table: Biological Activities Overview

Q & A

Q. What are the established synthetic routes for 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with precursor functionalization. Key steps include:

- Oxadiazole Ring Formation : Cyclocondensation of amidoximes with cyclopropane carbonyl derivatives under acidic conditions (e.g., HCl/EtOH, reflux) .

- Pyridinone Functionalization : Nucleophilic substitution or alkylation of the pyridin-2(1H)-one core with a 3-fluoro-4-methoxybenzyl group using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF, 60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

Q. Optimization Parameters :

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 80°C but risk side reactions |

| Solvent | DMF or DMSO | Enhances solubility of intermediates |

| Reaction Time | 12–24 hrs | Longer times improve cyclization efficiency |

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for pyridinone and benzyl groups) and cyclopropyl protons (δ 0.8–1.5 ppm). Use deuterated DMSO or CDCl₃ as solvents .

- HSQC/HMBC : Correlate oxadiazole and pyridinone ring connectivity .

- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (monoclinic space groups common for similar oxadiazoles) .

- HPLC-MS : Confirm purity (>95%) and molecular ion peak (e.g., [M+H]⁺ at m/z ~380) with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for oxadiazole cyclization to identify rate-limiting steps (e.g., B3LYP/6-31G* level) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) using software like Gaussian or GROMACS .

- Frontier Orbital Analysis : Predict electrophilic/nucleophilic sites via HOMO-LUMO gaps (oxadiazole rings often act as electron-deficient domains) .

Q. How should researchers address contradictory biological activity data in assays involving this compound?

Methodological Answer:

- Purity Validation : Re-run HPLC and ¹H NMR to exclude impurities (>99% purity required for reliable IC₅₀ values) .

- Assay Replication : Test in parallel with positive controls (e.g., kinase inhibitors for enzyme assays) across 3+ independent trials .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-phenyl vs. 3-cyclopropyl oxadiazoles) to isolate functional group contributions .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

- pH Stability Profiling : Incubate in buffers (pH 4–9, 37°C) and monitor degradation via LC-MS. Oxadiazoles are prone to hydrolysis at extreme pH .

- Microsomal Metabolism Studies : Use liver microsomes (human/rodent) with NADPH cofactors to identify metabolic hotspots (e.g., methoxybenzyl demethylation) .

- Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.